4-(Ethoxymethyl)-4-methylpiperidine
Description
Overview of Piperidine (B6355638) Derivatives in Chemical Sciences
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone structural motif in chemical and pharmaceutical sciences. mdpi.com Its derivatives are not only prevalent in a vast array of natural products, particularly alkaloids, but also form the core of numerous synthetic pharmaceuticals and agrochemicals. The inherent three-dimensionality, conformational flexibility, and basic nitrogen atom of the piperidine scaffold allow it to engage in specific and potent interactions with biological targets. dtic.mil
Substituted piperidines are compounds where one or more hydrogen atoms on the piperidine ring have been replaced by other functional groups. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties, including its polarity, basicity, and spatial arrangement. This versatility makes the piperidine framework a highly privileged scaffold in medicinal chemistry, enabling the development of compounds with a wide spectrum of therapeutic activities. mdpi.com
Historical Context of Piperidine Synthesis Methodologies
The history of piperidine synthesis is rich and has evolved significantly over more than a century. Early methods often relied on the reduction of pyridine (B92270) precursors. The catalytic hydrogenation of pyridine, a method still used industrially, was a foundational approach. dtic.mil Chemical reduction methods, such as using sodium in ethanol (B145695) (a modified Birch reduction), also played a crucial role in early syntheses.
Another classic approach is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that builds the piperidone ring, which can then be further reduced to the corresponding piperidine. dtic.mil This method involves the condensation of an aldehyde with a β-keto ester and an amine. Over the years, numerous other strategies have been developed, including intramolecular cyclizations of appropriately functionalized acyclic amines, such as 5-aminoalkanols or haloamines. dtic.mil The Dieckmann condensation, for instance, has been effectively used for the ring closure to form piperidone intermediates from diesters. dtic.mil These foundational methods paved the way for the more sophisticated and stereoselective strategies used today.
Contemporary Relevance of Substituted Piperidines in Research
In modern chemical research, the focus has shifted towards developing highly efficient, stereoselective, and cost-effective methods for synthesizing complex substituted piperidines. mdpi.com The demand for enantiomerically pure piperidine derivatives is particularly high in the pharmaceutical industry, where a specific stereoisomer often accounts for the desired therapeutic activity.
Recent advances include:
Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, allows for the highly enantioselective hydrogenation of substituted pyridines and their derivatives to yield chiral piperidines. mdpi.com
Aza-Diels-Alder Reactions: Cycloaddition reactions provide a powerful tool for constructing the piperidine ring with good control over stereochemistry.
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of piperidine derivatives from acyclic diene precursors.
Multicomponent Reactions (MCRs): Modern variations of classic MCRs are continually being developed to create molecular diversity and build complex piperidine structures in a single step. google.com
The application of these derivatives is vast, with piperidine-containing compounds being investigated and used as analgesics, antipsychotics, antihistamines, and anticancer agents. mdpi.comnih.gov The study of 4,4-disubstituted piperidines, in particular, has been a fertile ground for discovering compounds with potent analgesic properties, often related to the fentanyl family of drugs. nih.govacs.org
Rationale for Comprehensive Investigation of 4-(Ethoxymethyl)-4-methylpiperidine
While extensive research on this compound is not widely documented in publicly available literature, a strong rationale for its investigation can be constructed based on established principles of medicinal and synthetic chemistry. The interest in this specific molecule stems from its unique 4,4-disubstituted pattern, which combines a small alkyl group (methyl) and a functionalized alkyl group (ethoxymethyl).
Structural and Physicochemical Interest: The 4,4-disubstitution pattern prevents epimerization at the C4 position and introduces a quaternary center, which can have significant implications for the molecule's conformational behavior and binding to biological targets. The presence of both a non-polar methyl group and a more polar ethoxymethyl group creates an interesting amphipathic character at this position. The ether linkage in the ethoxymethyl side chain can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.
Synthetic Accessibility: A plausible synthetic route to this compound could be envisioned starting from a protected 4-piperidone (B1582916). A general strategy might involve:
Alkylation of a suitable 4-piperidone derivative (e.g., N-benzyl-4-piperidone) at the C4 position with a methyl group via Grignard reaction or other nucleophilic addition, followed by oxidation to re-form the piperidone.
A subsequent nucleophilic addition of an ethoxymethylating agent (e.g., from ethoxymethylmagnesium chloride).
Reduction of the resulting tertiary alcohol to the corresponding methylene (B1212753) group is not straightforward. A more likely route involves creating the 4-methyl-4-hydroxymethylpiperidine intermediate, followed by etherification. For instance, starting with a protected 4-cyano-4-methylpiperidine, reduction of the nitrile to a primary alcohol, followed by Williamson ether synthesis with an ethyl halide, would yield the target structure after deprotection.
This synthetic tractability makes it an accessible target for exploratory chemical synthesis and biological screening programs.
Potential Applications: Given that 4,4-disubstituted piperidines have shown significant activity as potent analgesics, this compound represents a novel, unexplored scaffold within this chemical space. acs.org The specific combination of substituents could modulate the pharmacokinetic and pharmacodynamic properties compared to existing analogues. The ether functionality might alter metabolic stability or receptor binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies in the development of new central nervous system agents.
Data Tables
Due to the limited availability of experimental data for this compound, the following table provides physicochemical properties for the related, well-documented compound 4-Methylpiperidine . This data serves as a reference point for estimating the properties of the target compound.
Table 1: Physicochemical Properties of 4-Methylpiperidine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | sigmaaldrich.com |
| Molecular Weight | 99.17 g/mol | sigmaaldrich.com |
| Boiling Point | 124 °C (lit.) | sigmaaldrich.com |
| Density | 0.838 g/mL at 25 °C (lit.) | sigmaaldrich.com |
| Refractive Index | n20/D 1.446 (lit.) | sigmaaldrich.com |
| CAS Number | 626-58-4 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGBEVATDKNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxymethyl 4 Methylpiperidine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-(Ethoxymethyl)-4-methylpiperidine suggests several logical disconnections. The primary disconnection would be at the C-N bonds of the piperidine (B6355638) ring, leading back to a linear amino alcohol or related precursors. Another key disconnection is at the C4 position, breaking the C-C and C-O bonds of the methyl and ethoxymethyl substituents, respectively. This points towards a precursor such as a 4-piperidone (B1582916) derivative.
A plausible retrosynthetic pathway is outlined below:
Disconnection of the ethoxymethyl group: This leads back to a 4-hydroxymethyl-4-methylpiperidine intermediate. The ethoxy group can be introduced via a Williamson ether synthesis.
Disconnection of the hydroxymethyl group: This suggests a precursor like 4-methylpiperidine-4-carboxylic acid or its ester, which can be reduced to the corresponding alcohol.
Disconnection of the piperidine ring: This can be approached in several ways:
Reductive amination: This would involve a 1,5-dicarbonyl compound or a functionalized ketone that can cyclize with an amine.
Cyclization: This could involve intramolecular reactions of haloamines or other suitably functionalized linear precursors. nih.gov
From a pre-formed ring: Starting from a substituted pyridine (B92270), such as 4-methylpyridine (B42270), which can be functionalized and then reduced. chemicalbook.com
Classical Synthetic Routes to Substituted Piperidines
The synthesis of substituted piperidines has a rich history, with several classical methods remaining relevant in contemporary organic synthesis.
Reductive Amination Approaches to Piperidine Rings
Reductive amination is a powerful and widely used method for the construction of piperidine rings. This approach typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in situ reduction of the resulting imine or enamine. For the synthesis of a 4,4-disubstituted piperidine, a γ-amino ketone or a related precursor can undergo intramolecular reductive amination.
An alternative intermolecular approach involves the reaction of a primary amine with two molecules of an α,β-unsaturated carbonyl compound, followed by cyclization and reduction. dtic.mil A pertinent example is the synthesis of 4-piperidones through the addition of a primary amine to two moles of an alkyl acrylate (B77674), followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil These 4-piperidone intermediates are invaluable for the synthesis of 4,4-disubstituted piperidines. dtic.milyoutube.com
The Borch reduction, utilizing sodium cyanoborohydride, is a classic method for reductive amination. However, concerns over the toxicity of cyanide have led to the use of alternative reducing agents like borane-pyridine complex (BAP), which has been shown to be effective in the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com
Cyclization Reactions for Piperidine Core Formation
Intramolecular cyclization is a cornerstone in the synthesis of the piperidine core. A variety of substrates and reaction types have been employed to achieve this transformation. nih.gov
Aza-Prins Cyclization: The NbCl₅ mediated aza-Prins type cyclization of epoxides and homoallylic amines provides a route to 4-chloro-piperidine derivatives, which can be further functionalized. rasayanjournal.co.in
Carbonyl Ene and Prins Cyclizations: Intramolecular carbonyl ene reactions offer a method for ring closure to form two adjacent stereocenters with a high degree of stereocontrol. acs.org The cyclization of certain aldehydes can lead to either cis or trans 3,4-disubstituted piperidines depending on whether a Lewis or Brønsted acid catalyst is used. acs.org
Radical Cyclization: The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been explored for the synthesis of 2,4-disubstituted piperidines. organic-chemistry.org
From Diols: 1,5-Diols can be converted into bis-triflates and then cyclized with an amine, such as benzylamine, to form the piperidine ring. youtube.com
Functional Group Interconversions on Precursors
Once a substituted piperidine or a precursor like a piperidone is formed, functional group interconversions (FGIs) are crucial for arriving at the final target molecule. ub.edu For this compound, a key precursor would be a 4-substituted piperidone.
Protected 4-piperidones behave like typical ketones and can undergo various transformations. youtube.com For instance, they can be olefinated using phosphonates and strong bases. youtube.com Alkylation at the C4 position is also a common strategy. Protected piperidines with an activating group at position 4 can be lithiated and subsequently alkylated or arylated. youtube.com
The synthesis of 4,4-disubstituted piperidines has been reported, with some compounds showing significant analgesic properties. nih.gov These syntheses often involve the alkylation of a 4-substituted piperidine precursor.
Modern Asymmetric Synthesis Strategies for this compound
The development of asymmetric methods to control the stereochemistry of the piperidine ring and its substituents is a major focus of modern organic synthesis.
Enantioselective Catalytic Methods
Enantioselective catalysis provides an efficient route to chiral piperidine derivatives.
Rhodium-Catalyzed Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org Subsequent reduction provides access to a variety of enantioenriched 3-piperidines. nih.govorganic-chemistry.orgacs.org While this method focuses on 3-substitution, it highlights the power of modern catalytic approaches.
[4+2] Cycloadditions: Zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been used to synthesize substituted piperidine scaffolds. thieme-connect.com Another approach involves the phosphine-catalyzed [4+2] annulation of imines with allenes to produce functionalized piperidines. acs.org
Copper-Catalyzed Cyclizative Aminoboration: An asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method demonstrates excellent diastereoselective and enantioselective control. nih.govresearchgate.net
Gold-Catalyzed Cyclization: A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been reported. nih.gov This modular approach offers a flexible and diastereoselective route to substituted piperidines. nih.gov
While a direct asymmetric synthesis of this compound is not explicitly detailed in the literature, the principles from these modern catalytic methods could be adapted. For instance, an enantioselective alkylation or the use of a chiral auxiliary on a 4-piperidone precursor could potentially establish a chiral center at the C4 position if desired.
Chiral Auxiliary and Chiral Pool Approaches
The synthesis of enantiomerically pure piperidines is of paramount importance, and chiral auxiliary and chiral pool approaches are foundational strategies to achieve this. These methods introduce stereochemical control from the outset of the synthesis.
A chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. For instance, L-proline and L-pipecolinic acid, with their inherent chirality, have served as precursors for various 2-substituted pyrrolidine (B122466) and piperidine alkaloids. guidechem.com A modular synthesis of trisubstituted chiral piperidines has been developed from the chiral pool starting material D-serine, demonstrating the power of this approach to build complex, polyfunctionalized piperidine frameworks. core.ac.uk
Chiral auxiliaries , such as Ellman's N-tert-butanesulfinamide, offer another robust method for asymmetric synthesis. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction, after which they are cleaved. A notable application is the condensation of an aldehyde with (R)-2-methylpropane-2-sulfinamide to form a chiral N-sulfinyl imine. Stereoselective allylation of this imine, followed by cyclization, can lead to the formation of chiral piperidines. core.ac.uk A highly diastereoselective continuous flow protocol using an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, providing rapid and scalable access to enantioenriched α-substituted piperidines with excellent yields and diastereomeric ratios. nih.gov
For a hypothetical chiral synthesis of a this compound analogue, one could envision using a chiral amine derived from the chiral pool in a multicomponent reaction or employing a chiral auxiliary to guide an asymmetric cyclization, thereby establishing a stereocenter with high fidelity.
Diastereoselective Control in Ring Formation
Achieving diastereoselective control is crucial when multiple stereocenters are formed during the creation of the piperidine ring. Various strategies have been developed to influence the spatial arrangement of substituents.
The aza-Prins cyclization is a powerful tool for constructing piperidine rings and can be rendered highly diastereoselective. It involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form a 2,4-disubstituted piperidine. chemscene.com The stereochemical outcome (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. For example, studies on the synthesis of 3,4-disubstituted piperidines have shown that Lewis acids like MeAlCl₂ at low temperatures can favor the kinetic cis product, which may isomerize to the thermodynamically more stable trans product upon warming. libretexts.org In contrast, using a Brønsted acid like concentrated HCl can yield the cis piperidines with high diastereoselectivity (>98:2 dr). libretexts.org
Another effective strategy for achieving diastereoselectivity involves controlling the sequence of bond-forming reactions. A method for the synthesis of 2,4-disubstituted piperidines demonstrated that both cis and trans diastereomers could be accessed selectively simply by altering the order of the synthetic steps. youtube.comacs.orgnih.gov This approach provides a versatile platform for creating diverse piperidine scaffolds with complete control over the relative stereochemistry.
The table below illustrates how different catalysts and conditions can influence diastereoselectivity in the synthesis of 3,4-disubstituted piperidines via carbonyl ene and Prins cyclizations of an aldehyde precursor. libretexts.org
| Entry | Catalyst (equiv) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | MeAlCl₂ (0.1) | -78 | 2 | >90 | 88:12 |
| 2 | SnCl₄ (0.1) | -78 | 2 | >90 | 88:12 |
| 3 | TiCl₄ (0.1) | -78 | 2 | >90 | 85:15 |
| 4 | MeAlCl₂ (1.0) | -78 | 2 | >90 | 88:12 |
| 5 | MeAlCl₂ (1.0) | 25 | 2 | >90 | 73:27 |
| 6 | MeAlCl₂ (1.0) | 60 | 18 | >90 | 7:93 |
| 7 | Conc. HCl | -78 | 0.5 | 92 | >98:2 |
Atom-Economical and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. Green chemistry principles, such as atom economy, the use of safer solvents, and catalytic processes, are increasingly integral to the synthesis of important chemical targets. libretexts.org
Multicomponent Reactions Incorporating the Piperidine Scaffold
Multicomponent reactions (MCRs) are a cornerstone of green and atom-economical synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. mdpi.com These reactions minimize waste by incorporating the majority of the atoms from the reactants into the final product.
The Ugi four-component reaction (U-4CR) is a prominent MCR used to generate α-aminoacyl amide derivatives. This methodology has been successfully applied to the synthesis of 1,4,4-trisubstituted piperidines. mdpi.com In a typical Ugi reaction, an N-substituted 4-piperidone, a primary amine, an isocyanide, and a carboxylic acid can be combined in a one-pot synthesis to rapidly generate a library of highly diverse piperidine scaffolds. mdpi.comwikipedia.org
Another powerful MCR approach for piperidine synthesis involves a four-component reaction that utilizes an intermolecular Diels-Alder reaction to form a piperidone scaffold, creating four stereogenic centers in the process. acs.org Similarly, highly functionalized piperidines can be assembled from β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction. researchgate.net These methods exemplify the efficiency of MCRs in building molecular complexity from simple precursors, a key principle of green chemistry.
Metal-Catalyzed Hydrogenation and Hydroamination Strategies
Metal-catalyzed hydrogenation is a fundamental and highly atom-economical method for synthesizing piperidines from the corresponding pyridine precursors. google.com This reaction involves the addition of hydrogen across the aromatic ring, typically using catalysts based on noble metals like ruthenium (Ru), rhodium (Rh), palladium (Pd), or platinum (Pt).
The synthesis of 4-methylpiperidine, a direct precursor to the title compound's core structure, is efficiently achieved by the hydrogenation of 4-methylpyridine (γ-picoline). bldpharm.com Studies have shown that catalysts like 5% Ru/C can achieve complete conversion of pyridine to piperidine with 100% selectivity under optimized conditions. nih.gov
The table below summarizes the performance of various supported noble metal catalysts in the hydrogenation of pyridine. nih.gov
| Catalyst | Conversion (%) | Selectivity to Piperidine (%) |
| 5% Ru/C | 100 | 100 |
| 5% Pd/C | 98.7 | 100 |
| 5% Pt/C | 91.5 | 100 |
| 5% Ir/C | 80.2 | 100 |
Conditions: 100 °C, 3.0 MPa H₂, 4h
A plausible, albeit multi-step, pathway to this compound could involve a classic ring-forming strategy such as the Dieckmann condensation . This intramolecular condensation of a diester in the presence of a base is a reliable method for forming cyclic β-keto esters, which are versatile intermediates for 4-piperidones. hmdb.ca A potential synthesis could start with the Michael addition of an amine (like ammonia (B1221849) or a protected amine) to two equivalents of an acrylate ester bearing the appropriate substituents, followed by a base-catalyzed Dieckmann cyclization to form the piperidone ring. Subsequent reduction of the ketone, introduction of the methyl group, and etherification would lead to the final product.
Photochemical and Electrochemical Synthesis Methods
Photochemical and electrochemical methods represent modern, green approaches to organic synthesis, often proceeding under mild conditions without the need for harsh reagents. nih.gov
Electrochemical synthesis can be used to generate piperidine derivatives through reductive cyclization. For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed to create piperidines in a flow microreactor, offering good yields and scalability. Another electrochemical approach involves the Shono oxidation, where the anodic oxidation of N-substituted piperidines generates an iminium ion intermediate that can be trapped by nucleophiles, allowing for functionalization at the carbon adjacent to the nitrogen.
Photochemical methods also provide viable routes to the piperidine core. Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has enabled reactions like the α-amino C–H arylation of piperidines. Intramolecular [2+2] cycloadditions of dienes, initiated by light, can form bicyclic piperidinones that are readily converted to piperidines by reduction. This method has proven to be scalable and useful in the synthesis of complex molecules. These light-driven and electricity-driven methods offer sustainable alternatives to traditional thermal reactions for constructing and functionalizing the piperidine scaffold.
Chemical Reactivity and Reaction Mechanisms of 4 Ethoxymethyl 4 Methylpiperidine
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a key center of reactivity due to its lone pair of electrons, which imparts both nucleophilic and basic properties to the molecule.
Acylation and Alkylation Reactions
The secondary amine of the piperidine is readily acylated and alkylated.
Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N-acylpiperidine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, N-acylation of similar piperidine structures with agents like propionyl chloride is a common synthetic transformation. researchgate.net The reaction of 4-(Ethoxymethyl)-4-methylpiperidine with an acyl halide (R-COCl) or anhydride ((RCO)₂O) would yield the corresponding N-acyl derivative. These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This is a nucleophilic substitution reaction where the nitrogen atom attacks an alkyl halide or another suitable electrophile. For example, the N-debenzylation of a related piperidine derivative, followed by re-alkylation, is a known synthetic strategy. researchgate.net The reaction rate and mechanism (Sₙ1 vs. Sₙ2) depend on the structure of the alkylating agent and the reaction conditions.
A summary of representative acylation and alkylation reactions is presented below.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl-4-(ethoxymethyl)-4-methylpiperidine |
Amidation and Sulfonamidation Chemistry
Amidation can be viewed as a specific type of acylation. The formation of carboxamides from piperidines is a fundamental reaction in medicinal chemistry and materials science. For example, reacting a piperidine derivative with a carboxylic acid, often activated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by converting the carboxylic acid to an acyl chloride, results in the formation of a stable amide bond. unisi.itscbt.com
Sulfonamidation involves the reaction of the piperidine nitrogen with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. This reaction is analogous to acylation and is widely used to protect the nitrogen atom or to introduce specific functionalities. The resulting sulfonamide is generally a stable, crystalline solid. The formation of N-tosylpiperidine derivatives is a common step in the synthesis of complex heterocyclic systems. rasayanjournal.co.in
Table 2: Amidation and Sulfonamidation Reactions
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| Amidation | Benzoyl Chloride | N-benzoyl-4-(ethoxymethyl)-4-methylpiperidine |
Nucleophilic Properties and Basic Character
The nitrogen atom's lone pair makes this compound a potent nucleophile. nih.gov It can participate in a variety of nucleophilic substitution and addition reactions. For example, piperidine is known to react with electrophilic centers in aromatic systems, such as in the substitution reactions of substituted N-methylpyridinium ions. nih.gov It can also act as a nucleophile in ring-opening reactions of strained heterocycles like epoxides. rasayanjournal.co.in
The basicity of the piperidine nitrogen is a fundamental property. Saturated cyclic amines like piperidine are typically more basic than their aromatic counterparts like pyridine (B92270). The pKa of the conjugate acid of piperidine is approximately 11.2, indicating significant basicity. The substituents at the 4-position (ethoxymethyl and methyl) are not expected to drastically alter this basicity, as their electronic effects are primarily inductive and transmitted weakly through the saturated ring. For comparison, the pKa of 4-methylpiperidine's conjugate acid is around 11.27. nih.gov The basicity can be influenced by the solvent; for example, the pKa values of piperazine (B1678402) derivatives vary with temperature and solvent conditions. uregina.caut.ee
Transformations Involving the Ethoxymethyl Moiety at the 4-Position
The ethoxymethyl group at the C4 position offers additional reaction possibilities, primarily centered on the ether linkage.
Ether Cleavage and Formation Reactions
Ether Cleavage reactions involve breaking the C-O bond of the ethoxymethyl group. Ethers are generally stable, but their cleavage can be accomplished under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.org For the ethoxymethyl group, which involves a primary carbon attached to the oxygen, the cleavage would likely proceed via an Sₙ2 mechanism after protonation of the ether oxygen. masterorganicchemistry.com This would yield 4-(hydroxymethyl)-4-methylpiperidine and an ethyl halide. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving ethers under milder conditions.
Ether Formation , or etherification, would be the reverse process. While less common for this specific substrate, one could envision the formation of the ethoxymethyl group by reacting a 4-(halomethyl)-4-methylpiperidine derivative with sodium ethoxide via a Williamson ether synthesis.
Table 3: Ether Cleavage Reaction Example
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| HBr (excess) | Heat | 4-(Bromomethyl)-4-methylpiperidine, Ethanol (B145695) | Sₙ2 |
Oxidation and Reduction of the Ethoxymethyl Group
The oxidation of the ethoxymethyl group is challenging without affecting other parts of the molecule, particularly the piperidine nitrogen. Strong oxidizing agents would likely react with the secondary amine first. If the nitrogen is protected (e.g., as an amide or sulfonamide), selective oxidation of the ether might be possible, although it is not a commonly reported transformation for this type of substrate. Oxidation could potentially lead to the formation of a formate (B1220265) ester or, with complete cleavage, a carboxylic acid at the C4 position.
The ethoxymethyl group is generally resistant to reduction . The C-O ether bond is stable to most common reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which would preferentially reduce any carbonyl groups if present. Reductive cleavage of ethers is possible under specific conditions, for instance, using systems developed for cleaving protecting groups, but it is not a general reaction for simple alkyl ethers. organic-chemistry.org
Due to the general stability of the ethoxymethyl group to these transformations, specific examples directly involving this compound are not prevalent in the literature. The reactivity described is based on the general principles of ether chemistry.
Substitution Reactions at the Methylene (B1212753) Carbon
The methylene carbon of the ethoxymethyl group presents a potential site for nucleophilic substitution. These reactions typically involve the cleavage of the carbon-oxygen ether bond. However, ethers are generally stable and require specific conditions to undergo substitution.
One plausible pathway for substitution is through protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack. This process would convert the ethoxy group into a better leaving group (ethanol). Subsequent attack by a nucleophile (Nu⁻) would proceed via an Sₙ2 mechanism.
Reaction Scheme: Acid-Catalyzed Substitution
Direct displacement of the ethoxy group without prior activation is challenging due to its poor leaving group ability. Such reactions would necessitate highly reactive nucleophiles and potentially harsh conditions. The steric bulk of the 4,4-disubstituted piperidine ring could also sterically hinder the backside attack required for an Sₙ2 reaction at the methylene carbon.
Table 1: Hypothetical Data for Substitution Reactions at the Methylene Carbon
| Entry | Nucleophile | Acid Catalyst | Temperature (°C) | Product | Yield (%) |
| 1 | I⁻ | HBr (conc.) | 100 | 4-(Iodomethyl)-4-methylpiperidine | 65 |
| 2 | Br⁻ | HBr (conc.) | 100 | 4-(Bromomethyl)-4-methylpiperidine | 70 |
| 3 | CN⁻ | NaCN/H⁺ | 80 | 2-(4-Methylpiperidin-4-yl)acetonitrile | 45 |
| 4 | PhS⁻ | PhSH/H⁺ | 90 | 4-Methyl-4-((phenylthio)methyl)piperidine | 55 |
This data is illustrative and based on general principles of ether cleavage reactions.
Reactivity of the Methyl Group at the 4-Position
The methyl group at the 4-position consists of primary C(sp³)–H bonds, which are typically unreactive. However, modern synthetic methods, including radical and oxidative approaches, can enable their functionalization.
Radical Functionalization Approaches
Radical functionalization offers a pathway to convert the inert C–H bonds of the methyl group into more versatile functional groups. This process is typically initiated by a radical species that abstracts a hydrogen atom from the methyl group, generating a primary alkyl radical. This radical intermediate can then be trapped by various reagents.
A common strategy involves the use of a radical initiator, such as dibenzoyl peroxide or AIBN, often in the presence of a halogen source like N-bromosuccinimide (NBS), to achieve selective bromination. Photochemical methods can also be employed to generate the initial radical.
Reaction Scheme: Radical Bromination
The resulting 4-(bromomethyl) derivative is a valuable intermediate that can undergo further nucleophilic substitutions to introduce a wide range of functionalities.
Selective Oxidation Pathways
The selective oxidation of the 4-methyl group presents a significant challenge due to the presence of other potentially reactive sites, such as the piperidine nitrogen and the α-hydrogens on the ring. However, specialized catalytic systems can achieve this transformation. Metal-free catalysts, such as N-alkyl pyridinium (B92312) salts, have shown efficacy in the selective oxidation of methyl groups on aromatic hydrocarbons to carboxylic acids, a principle that could potentially be adapted. rsc.org
Controlled oxidation could yield the corresponding primary alcohol, 4-(hydroxymethyl)-4-(ethoxymethyl)piperidine, which could be further oxidized to an aldehyde or a carboxylic acid under more vigorous conditions. Reagents like potassium permanganate (B83412) or chromium-based oxidants could be used, but controlling the extent of oxidation and avoiding side reactions on the piperidine ring would be critical.
Table 2: Potential Products from Selective Oxidation of the Methyl Group
| Entry | Oxidizing Agent | Conditions | Primary Product | Potential Over-oxidation Product |
| 1 | KMnO₄ (cold, dilute) | Basic, 0°C | 4-(Hydroxymethyl)-4-(ethoxymethyl)piperidine | 4-(Ethoxymethyl)piperidine-4-carboxylic acid |
| 2 | PCC | CH₂Cl₂, RT | 4-(Ethoxymethyl)piperidine-4-carbaldehyde | - |
| 3 | O₂, N-alkyl pyridinium salt catalyst | High T, Pressure | 4-(Ethoxymethyl)piperidine-4-carboxylic acid | - |
This data is hypothetical and based on the oxidation of similar alkyl groups.
Stereochemical Aspects of Chemical Transformations
The C4 carbon of this compound is a prochiral center. While the molecule itself is achiral, reactions that differentiate between the two substituents or the two faces of the piperidine ring can lead to chiral products.
Epimerization and Diastereomer Interconversion
Since this compound does not possess a stereocenter at the 4-position, epimerization at this site is not applicable. However, if a chiral center exists elsewhere on the piperidine ring (e.g., at C2 or C3), diastereomers are possible. The interconversion of these diastereomers can be a significant process. Recent studies have demonstrated that light-mediated photocatalytic methods can facilitate the epimerization of substituted piperidines, typically converting a less stable diastereomer into the more thermodynamically stable one. nih.gov This process often proceeds through a radical intermediate at a stereogenic carbon, allowing for the inversion of its configuration. For instance, if a substituent were present at the C2 position, a photoredox-catalyzed process could lead to equilibration between the cis and trans diastereomers relative to the C4 substituents.
Retention and Inversion of Configuration
The concepts of retention and inversion of configuration are fundamental in stereochemistry and become relevant when a reaction occurs at a chiral center. lumenlearning.com
Retention of configuration implies that the spatial arrangement of groups around a chiral center is preserved during a reaction. lumenlearning.com
Inversion of configuration means that the spatial arrangement is flipped, akin to a mirror image. lumenlearning.com
For this compound, these concepts apply to reactions at a newly created stereocenter or at the methylene carbon of the ethoxymethyl group if it were rendered chiral.
For example, in the Sₙ2 substitution reactions discussed in section 3.2.3, the nucleophilic attack occurs from the side opposite to the leaving group. This "backside attack" mechanism inherently leads to an inversion of configuration at the electrophilic carbon. If one were to start with a chiral variant, for instance, by using a chiral ethanol-d₁ to create a stereocenter at the methylene carbon, an Sₙ2 reaction would invert that center.
Mechanistic Investigations of Key Reactions
The principal reactive sites of this compound are the nitrogen atom of the piperidine ring and the oxygen atom of the ethoxymethyl group. The nitrogen atom, being a secondary amine, is nucleophilic and basic, making it susceptible to reactions such as alkylation and acylation. The ether group is generally stable but can undergo cleavage under harsh acidic conditions. The presence of a methyl and an ethoxymethyl group at the C4 position introduces steric hindrance that can influence the kinetics and stereochemistry of reactions at the nitrogen center.
Kinetic Studies of Reaction Pathways
While no specific kinetic data for this compound is available, we can extrapolate from studies on similarly structured compounds. The rate of reactions involving the piperidine nitrogen, such as N-alkylation and N-acylation, is significantly influenced by steric and electronic factors.
N-Alkylation: The reaction of a secondary amine like this compound with an alkyl halide is a classic SN2 reaction. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. For hindered secondary amines, the reaction rate is generally slower compared to less hindered amines. The use of a base, such as potassium carbonate, can accelerate the reaction by deprotonating the resulting ammonium (B1175870) salt, thus regenerating the free amine for further reaction researchgate.net. Computational studies on the N-alkylation of substituted piperidines have shown that the energy barrier for the transition state is influenced by the steric bulk of the substituents on the piperidine ring researchgate.net.
N-Acylation: The N-acylation of this compound with an acyl chloride or anhydride would proceed via a nucleophilic acyl substitution mechanism. This reaction is typically fast due to the high reactivity of the acylating agent. Kinetic studies on the acylation of other secondary amines have shown that the reaction is often zero-order with respect to the amine and first-order with respect to the acylating agent, especially when the amine is in excess. The rate-determining step is the formation of a tetrahedral intermediate.
Ether Cleavage: The cleavage of the ethoxymethyl ether linkage would require strong acidic conditions, typically involving hydrohalic acids like HBr or HI wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a primary ether like the ethoxymethyl group, the cleavage would likely follow an SN2 mechanism, where the halide attacks the less substituted carbon of the protonated ether libretexts.orglibretexts.org. Kinetic studies of ether cleavage reactions show a dependence on the concentration of both the ether and the strong acid.
A hypothetical comparison of relative reaction rates for analogous reactions is presented in Table 1.
| Reaction Type | Typical Reagents | Probable Mechanism | Expected Relative Rate for a 4,4-Disubstituted Piperidine |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | SN2 | Moderate to Slow (due to steric hindrance) |
| N-Acylation | Acetyl Chloride | Nucleophilic Acyl Substitution | Fast |
| Ether Cleavage | Excess HBr, heat | SN2 | Slow (requires harsh conditions) |
Identification of Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification of transient species such as intermediates and transition states. While direct spectroscopic or computational data for this compound is not available, we can propose the likely intermediates and transition states based on well-established reaction mechanisms for its constituent functional groups.
N-Alkylation and N-Acylation: In N-alkylation reactions, the key transition state involves the piperidine nitrogen attacking the electrophilic carbon of the alkyl halide, forming a trigonal bipyramidal geometry. For N-acylation, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent. This intermediate then collapses to form the N-acylated product and a leaving group. Computational studies on related piperidine derivatives have been used to model these transition states and intermediates, providing insights into the reaction energetics and stereochemical outcomes researchgate.netnih.gov. For instance, density functional theory (DFT) calculations on the alkylation of piperidine enamines have been used to rationalize the observed stereoselectivity by analyzing the preferential conformations of the piperidine ring in the transition state nih.gov.
Ether Cleavage: The mechanism of acid-catalyzed ether cleavage involves the formation of an oxonium ion intermediate after protonation of the ether oxygen by a strong acid wikipedia.orglibretexts.orglibretexts.org. This protonation makes the ether a better leaving group. In the case of the ethoxymethyl group, which is a primary ether, the subsequent step is an SN2 attack by a nucleophile (e.g., a halide ion) on the methyl carbon of the ethoxy group or the methylene carbon of the ethoxymethyl group. The transition state for this SN2 reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond.
Table 2 summarizes the likely intermediates and transition states for key reactions of this compound.
| Reaction | Proposed Intermediate(s) | Proposed Transition State |
|---|---|---|
| N-Alkylation | N-Alkylpiperidinium salt | Trigonal bipyramidal SN2 transition state |
| N-Acylation | Tetrahedral intermediate | Transition state leading to the tetrahedral intermediate |
| Ether Cleavage | Oxonium ion | SN2 transition state for nucleophilic attack on the protonated ether |
Derivatization and Functionalization Studies of 4 Ethoxymethyl 4 Methylpiperidine
Introduction of Diverse Functional Groups on the Piperidine (B6355638) Ring
The introduction of new functional groups onto the piperidine ring of 4-(Ethoxymethyl)-4-methylpiperidine can be approached through various synthetic methodologies. While direct functionalization of the C-H bonds on the piperidine ring can be challenging, modern organic synthesis offers several strategies to achieve this, including halogenation followed by cross-coupling, direct C-H activation, and transformations of existing functional groups.
Halogenation of the piperidine ring provides a versatile handle for subsequent functionalization through organometallic coupling reactions. While direct halogenation of the piperidine core can sometimes lack regioselectivity, the presence of the nitrogen atom can direct this process. N-acylation or the use of specific directing groups can facilitate selective halogenation at the C2, C3, or C4 positions. Once halogenated, the resulting halopiperidines can undergo a variety of coupling reactions.
Organometallic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively. For instance, a hypothetical brominated derivative of this compound could be coupled with a boronic acid (Suzuki-Miyaura) to introduce a new aryl substituent. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations on a sterically hindered 4,4-disubstituted piperidine scaffold.
The use of organozinc reagents in coupling reactions is also a viable strategy. These reagents, known for their functional group tolerance, can be prepared and coupled with various electrophiles in the presence of a palladium catalyst. researchgate.net This approach could be particularly useful for introducing complex moieties to the piperidine ring of this compound.
A summary of potential organometallic coupling reactions is presented below:
| Coupling Reaction | Reactants | Product Type |
| Suzuki-Miyaura | Halopiperidine + Boronic Acid/Ester | Aryl/Heteroaryl-substituted piperidine |
| Heck | Halopiperidine + Alkene | Vinyl-substituted piperidine |
| Sonogashira | Halopiperidine + Terminal Alkyne | Alkynyl-substituted piperidine |
| Buchwald-Hartwig | Halopiperidine + Amine/Alcohol | Amino/Alkoxy-substituted piperidine |
The formation of new carbon-carbon bonds is a cornerstone of scaffold diversification. Beyond organometallic cross-coupling, other C-C bond-forming reactions can be envisioned for modifying this compound. For instance, the piperidine nitrogen can be protected with an appropriate group to allow for deprotonation at an adjacent carbon, creating a nucleophile for reaction with electrophiles such as aldehydes, ketones, or alkyl halides. nih.govchemrevise.org
Radical-mediated C-C bond formation offers another avenue. For example, intermolecular radical coupling reactions have been used to form C-C bonds at the C4 position of azetidin-2-one (B1220530) rings, a strategy that could potentially be adapted for the piperidine system. rsc.org Furthermore, reactions involving enolates, such as aldol (B89426) and Claisen condensations, are classical methods for C–C bond formation and could be applied to derivatives of this compound that contain carbonyl functionalities. mdpi.com
The introduction of hydroxyl and amino groups can significantly alter the physicochemical properties of a molecule, impacting its solubility, polarity, and potential for hydrogen bonding. Biocatalytic C-H oxidation is a powerful method for introducing hydroxyl groups with high regio- and stereoselectivity. chemistryviews.org Enzymes such as proline hydroxylases have been engineered to hydroxylate piperidine rings at various positions. chemistryviews.org This approach could potentially be used to introduce a hydroxyl group onto the this compound scaffold.
Reductive amination is a versatile method for introducing amino groups. This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net By first oxidizing a position on the piperidine ring to a ketone, reductive amination could be employed to install a diverse range of primary, secondary, or tertiary amines. A double reductive amination approach has also been utilized for the synthesis of polyhydroxylated piperidines. chim.it
Scaffold Diversification Strategies
Starting from the this compound core, various strategies can be employed to diversify the scaffold and explore a wider range of chemical space. This is particularly relevant in drug discovery, where subtle structural modifications can lead to significant changes in biological activity.
Pharmacophore modeling is a crucial tool in rational drug design, defining the essential spatial arrangement of functional groups required for biological activity. By systematically derivatizing the this compound scaffold, it is possible to span a wide pharmacophoric space. For instance, the introduction of hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties can be achieved through the reactions described in the previous section.
A study on 1,4,4-trisubstituted piperidines as coronavirus inhibitors demonstrated how multicomponent reactions can be used to rapidly generate a library of analogues with diverse substituents. nih.gov This approach allows for the exploration of different "exit vectors" from the piperidine core, probing the surrounding protein binding pockets. The general structure of these inhibitors highlights the potential for diversification at the piperidine nitrogen and at the 4-position substituents.
The table below illustrates how different functional groups can contribute to pharmacophoric features:
| Functional Group | Pharmacophoric Feature |
| -OH, -NH2, -COOH | Hydrogen Bond Donor/Acceptor |
| Phenyl, Alkyl | Hydrophobic Group |
| -NH3+, -COO- | Charged/Ionizable Group |
| Ether, Ester, Amide | Hydrogen Bond Acceptor, Linker |
The systematic synthesis of analogues and the evaluation of their biological activity are fundamental to understanding the structure-activity relationship (SAR). For the this compound scaffold, SAR studies would involve modifying the ethoxymethyl and methyl groups at the 4-position, as well as the substituent on the piperidine nitrogen.
For example, a series of 4,4-disubstituted piperidines were synthesized and evaluated for analgesic activity. nih.govnih.gov These studies revealed that the nature of the substituents at the 4-position and on the nitrogen atom significantly influenced their potency. Similarly, SAR studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis showed that the nature of linking groups and terminal aromatic rings was crucial for activity. nih.gov
A hypothetical SAR study on derivatives of this compound could involve the variations shown in the table below, with the aim of identifying key structural features for a desired biological activity.
| Position of Variation | Example Modifications | Potential Impact on Activity |
| N1-substituent | Benzyl, Phenethyl, various amides | Altering lipophilicity, introducing new interactions |
| C4-ethoxymethyl group | Lengthening/shortening alkyl chain, replacing ether with ester or amide | Probing size and nature of binding pocket |
| C4-methyl group | Replacement with larger alkyl or aryl groups | Investigating steric tolerance |
By combining rational design with efficient synthetic strategies, the this compound scaffold can serve as a valuable starting point for the development of novel compounds with tailored biological activities.
Site-Selective Functionalization of the Compound
Site-selective functionalization is a key challenge in organic synthesis, aiming to modify a specific position within a molecule that has multiple reactive sites. For a molecule like this compound, potential reactive sites include the secondary amine of the piperidine ring, the ether linkage of the ethoxymethyl group, and the C-H bonds of the piperidine ring and its substituents.
Regioselective control refers to the ability to direct a chemical reaction to a particular atom or region of a molecule. In the hypothetical derivatization of this compound, achieving regioselectivity would be paramount.
N-Functionalization: The secondary amine of the piperidine ring is the most nucleophilic and sterically accessible site. Therefore, reactions such as N-alkylation, N-acylation, or N-arylation would be expected to occur with high regioselectivity at the nitrogen atom. The choice of electrophile and reaction conditions would dictate the nature of the substituent introduced.
Functionalization of the Ethoxymethyl Group: The ether linkage is generally stable. However, cleavage of the ether could be achieved under harsh acidic conditions, potentially leading to a hydroxymethyl or other functionalized derivative at the 4-position. Selective functionalization of the terminal methyl group of the ethoxy moiety would be challenging due to its low reactivity.
C-H Functionalization of the Piperidine Ring: Directing functionalization to a specific C-H bond on the piperidine ring in the presence of the more reactive nitrogen atom would require advanced catalytic methods. Research on other piperidine systems has shown that directing groups can be used to achieve C-H activation at specific positions (C2, C3, or C4). nih.govnih.gov However, without a directing group, such selectivity is difficult to achieve.
Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. In a complex chemical environment, achieving chemoselective transformations on this compound would be critical.
For instance, if one wished to modify the ethoxymethyl group without affecting the piperidine nitrogen, the nitrogen would first need to be protected with a suitable protecting group (e.g., Boc, Cbz). Following the modification of the side chain, the protecting group could be removed.
Conversely, if derivatization of the nitrogen is desired in the presence of other reactive functionalities on a more complex molecule incorporating the this compound moiety, the high nucleophilicity of the piperidine nitrogen would likely dominate the reaction.
Interactive Data Table: Hypothetical Regioselective Reactions
Since no experimental data exists for this compound, the following table presents hypothetical regioselective reactions based on the general reactivity of piperidines.
| Target Site | Reaction Type | Reagents and Conditions | Hypothetical Product |
| Piperidine Nitrogen | N-Alkylation | Ethyl iodide, K₂CO₃, Acetonitrile (B52724) | 1-Ethyl-4-(ethoxymethyl)-4-methylpiperidine |
| Piperidine Nitrogen | N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | 1-Acetyl-4-(ethoxymethyl)-4-methylpiperidine |
| Piperidine Nitrogen | N-Arylation | Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270) | 1-Phenyl-4-(ethoxymethyl)-4-methylpiperidine |
| Ethoxymethyl Group | Ether Cleavage | HBr (conc.), Heat | 4-(Bromomethyl)-4-methylpiperidin-1-ium bromide |
It is important to reiterate that the reactions and products listed in the table are theoretical and have not been experimentally verified for this compound.
Applications of 4 Ethoxymethyl 4 Methylpiperidine in Organic Synthesis
Utilization as a Building Block for Complex Heterocycles
The structural motif of a 4,4-disubstituted piperidine (B6355638), as present in 4-(Ethoxymethyl)-4-methylpiperidine, offers a valuable starting point for the synthesis of more intricate heterocyclic systems. The presence of both a methyl group and an ethoxymethyl group at the C4 position introduces a quaternary center, a common feature in many biologically active molecules.
Precursor in Natural Product Total Synthesis
While no total syntheses of natural products explicitly report the use of this compound, the analogous compound, 4-(hydroxymethyl)-4-methylpiperidine, serves as a conceptual precursor. The hydroxyl group in this related compound can be readily converted to the corresponding ethoxymethyl ether through standard etherification protocols. This structural similarity suggests that this compound could be a valuable intermediate in synthetic routes targeting natural products containing a 4-methyl-4-substituted piperidine core. The ethoxymethyl group can act as a stable protecting group for the hydroxymethyl functionality or as a lipophilic modifier to influence the solubility and reactivity of the molecule during a synthetic sequence.
Role in Ligand Design for Catalysis
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in chemical transformations. The piperidine scaffold is a common feature in many successful ligands.
Chiral Ligand Applications
For this compound to be applied in asymmetric catalysis, the synthesis of its enantiomerically pure forms would be a prerequisite. While this specific compound has not been reported in chiral ligand applications, the synthesis of chiral 4-substituted piperidines is a well-established field. Resolution of a racemic mixture or an asymmetric synthesis of a precursor, such as 4-hydroxy-4-methylpiperidine, could provide access to the enantiopure building block. Once obtained in a chiral form, the secondary amine could be functionalized to coordinate with a metal center, creating a chiral environment for asymmetric transformations such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The ethoxymethyl and methyl groups at the C4 position would project into the space around the metal center, potentially influencing the enantioselectivity of the catalyzed reaction.
Organocatalytic Systems
The secondary amine of this compound makes it a potential candidate for use in organocatalysis. Secondary amines are known to act as catalysts in a variety of reactions, including enamine and iminium ion catalysis. For example, it could potentially catalyze aldol (B89426) or Michael reactions. The steric bulk provided by the 4,4-disubstitution might influence the stereochemical course of such reactions, although without experimental data, this remains a theoretical consideration.
Development of Novel Reagents and Intermediates
The functional groups present in this compound allow for its derivatization into a range of novel reagents and intermediates. A notable example from the patent literature describes a related structure, N-[4-(ethoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide, highlighting the potential for the core structure to be incorporated into more complex molecules. acs.org
As a Protecting Group Reagent
There is no available research data or scholarly publication that describes the use of this compound as a reagent for the protection of functional groups in organic synthesis. The characteristics of its introduction, stability under various reaction conditions, and methods for its removal have not been reported.
Scaffold for Supramolecular Assemblies
No studies were found that utilize this compound as a foundational structure or scaffold for the construction of supramolecular assemblies. The potential for this molecule to engage in host-guest chemistry, self-assembly, or the formation of larger, non-covalently bonded architectures has not been explored in the available literature.
Medicinal Chemistry Exploration of 4 Ethoxymethyl 4 Methylpiperidine Analogs
Design Principles for Pharmacophore Development
The development of new drugs often begins with the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For analogs of 4-(Ethoxymethyl)-4-methylpiperidine, pharmacophore development is guided by existing knowledge of bioactive piperidine (B6355638) scaffolds and rational design based on target interactions.
Structural Analogies to Bioactive Piperidine Scaffolds
The design of novel this compound analogs often draws inspiration from known bioactive piperidine-containing drugs. nih.govthieme-connect.com The piperidine scaffold is a common feature in many approved pharmaceuticals, and its presence can influence key pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net By analyzing the structures of successful piperidine-based drugs, medicinal chemists can identify key structural motifs and substitution patterns that contribute to desired biological effects. For instance, the N-benzylpiperidine moiety is a well-established feature in agents targeting Alzheimer's disease. nih.gov
Rational Design Based on Target Interactions
Rational drug design involves creating molecules that are predicted to interact favorably with a specific biological target. nih.gov This approach relies on understanding the three-dimensional structure of the target, often a protein or enzyme, and using computational tools like molecular docking and dynamics to simulate ligand-target interactions. nih.govnih.gov For this compound analogs, this could involve designing molecules that fit into a specific binding pocket, form hydrogen bonds with key amino acid residues, or engage in other non-covalent interactions to achieve high affinity and selectivity for the target. nih.gov For example, in the context of HIV-1 entry inhibitors, piperidine analogs have been designed to interact with the Phe43 cavity of the gp120 envelope glycoprotein. nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Hypotheses
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing lead compounds. These studies systematically modify the chemical structure of a molecule and evaluate the impact on its biological activity and physicochemical properties. nih.gov
Correlating Structural Modifications with Biological Response
SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to these parts affect potency and selectivity. For piperidine derivatives, even small structural changes can significantly alter their pharmacological profile. acs.org For example, the nature of the substituent on the piperidine nitrogen can influence antagonist potency and receptor selectivity in opioid ligands. acs.org Similarly, replacing a methyl group at the 4-position with a larger substituent can introduce mixed agonist-antagonist properties. acs.org
The following table illustrates hypothetical SAR data for a series of this compound analogs, where modifications are made to the substituent on the piperidine nitrogen.
| Compound | N-Substituent | Target Binding Affinity (Ki, nM) |
| 1 | -H | 500 |
| 2 | -CH3 | 150 |
| 3 | -CH2CH3 | 80 |
| 4 | -CH2Ph | 25 |
This table is for illustrative purposes and does not represent actual experimental data.
Impact of Ethoxymethyl and Methyl Substituents on Biological Activity
The specific substituents at the 4-position of the piperidine ring, in this case, an ethoxymethyl group and a methyl group, are expected to have a significant impact on the molecule's biological activity. The size, shape, and electronic properties of these groups can influence how the molecule binds to its target.
The ethoxymethyl group introduces a degree of flexibility and potential hydrogen bond accepting capability through the ether oxygen. This could be crucial for interacting with specific residues in a binding pocket. The methyl group , on the other hand, is a small, hydrophobic substituent that can influence the local conformation of the piperidine ring and contribute to van der Waals interactions with the target. nih.gov Studies on other 4-substituted piperidines have shown that the nature of the 4-substituent is critical for activity and selectivity. nih.gov For instance, in a series of opioid receptor ligands, modifications to the 4-position side chain significantly improved binding affinity. nih.gov
Molecular Target Identification and Binding Mechanisms
Identifying the molecular target of a compound and understanding its binding mechanism are fundamental to drug discovery. For novel this compound analogs, a variety of experimental and computational techniques can be employed to elucidate their mechanism of action.
Potential molecular targets for piperidine-containing compounds are diverse and include G protein-coupled receptors (GPCRs), ion channels, and enzymes. nih.gov For example, various piperidine derivatives have been investigated as ligands for opioid receptors, sigma receptors, and histamine (B1213489) receptors. nih.govnih.govtandfonline.com
Molecular docking studies can predict the binding mode of a ligand within the active site of its target. tandfonline.com These computational models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For instance, docking studies of piperidine derivatives with the µ-opioid receptor have identified specific residues involved in binding. tandfonline.com The piperidine ring itself is often a crucial structural element for activity at certain receptors, such as the σ1 receptor. nih.gov
The following table lists some potential molecular targets for piperidine-based compounds and the types of interactions that might be involved.
| Potential Molecular Target | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Mu-Opioid Receptor | Asp147, Tyr148, Trp318 | Ionic, Hydrogen Bonding, Pi-Stacking |
| Sigma-1 Receptor | Glu172, Tyr103 | Hydrogen Bonding, Hydrophobic |
| Histamine H3 Receptor | Asp114, Tyr115 | Ionic, Hydrogen Bonding |
This table is for illustrative purposes and does not represent actual experimental data.
Receptor Binding Studies and Mechanistic Insights
The interaction of this compound analogs with various receptors is a critical step in elucidating their potential therapeutic applications. These studies are typically conducted using radioligand binding assays, where the affinity of the test compounds for a specific receptor is determined by their ability to displace a known radiolabeled ligand.
Research in this area has often focused on G-protein coupled receptors (GPCRs), such as muscarinic and dopaminergic receptors, due to the prevalence of the piperidine motif in ligands for these targets. For instance, studies on analogs like 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) have demonstrated the importance of the piperidine ring in orienting key pharmacophoric features for high-affinity binding to muscarinic receptors. nih.gov The requirements for high-affinity binding can differ significantly between receptor subtypes, highlighting the potential for developing subtype-selective ligands. nih.gov
In the context of this compound analogs, hypothetical binding studies could explore their affinity for a panel of receptors. The data from such studies can be tabulated to compare the binding profiles of different analogs, as shown in the hypothetical table below.
| Compound ID | R-Group Modification | Receptor Target | Binding Affinity (Ki, nM) |
| CEM-001 | H | Muscarinic M1 | 120 |
| CEM-002 | F | Muscarinic M1 | 85 |
| CEM-003 | Cl | Muscarinic M1 | 70 |
| CEM-004 | Br | Muscarinic M1 | 95 |
| CEM-005 | H | Dopamine D2 | 250 |
| CEM-006 | F | Dopamine D2 | 180 |
| CEM-007 | Cl | Dopamine D2 | 155 |
| CEM-008 | Br | Dopamine D2 | 210 |
Mechanistic insights are derived from analyzing the structure-activity relationships (SAR) from these binding data. For example, the introduction of a halogen at a specific position on an aromatic ring substituent might enhance binding affinity due to favorable interactions with a hydrophobic pocket in the receptor's binding site.
Enzyme Inhibition Profiles and Mode of Action
Beyond receptor binding, this compound analogs can be investigated as potential enzyme inhibitors. Enzymes such as monoamine oxidase (MAO) and topoisomerase are frequent targets for piperidine-containing compounds. nih.govnih.gov The inhibitory activity of these analogs is typically assessed through in vitro enzyme assays, which measure the reduction in enzyme activity in the presence of the compound.
The mode of action, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic studies. For instance, a study on a piperidine-containing thiosemicarbazide (B42300) derivative revealed its role as a topoisomerase II inhibitor, targeting the ATP binding pocket of the enzyme. nih.gov
A hypothetical enzyme inhibition profile for a series of this compound analogs against Monoamine Oxidase A (MAO-A) is presented below.
| Compound ID | R-Group Modification | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| CEM-009 | Phenyl | MAO-A | 15.2 | Competitive |
| CEM-010 | 4-Fluorophenyl | MAO-A | 8.7 | Competitive |
| CEM-011 | 4-Chlorophenyl | MAO-A | 5.1 | Competitive |
| CEM-012 | 4-Bromophenyl | MAO-A | 7.9 | Competitive |
| CEM-013 | Thienyl | MAO-A | 22.5 | Mixed |
| CEM-014 | Pyridyl | MAO-A | 18.9 | Competitive |
The SAR from such data can guide the design of more potent and selective inhibitors. For example, the data suggests that electron-withdrawing substituents on a phenyl ring enhance inhibitory activity against MAO-A.
Interactions with Biological Macromolecules
The therapeutic effects and potential liabilities of drug candidates are governed by their interactions with a wide range of biological macromolecules, including DNA, RNA, and various proteins. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the thermodynamics and kinetics of these interactions.
For this compound analogs, understanding their off-target interactions is as crucial as characterizing their primary target engagement. For example, interactions with plasma proteins like human serum albumin (HSA) can significantly impact the pharmacokinetic properties of a compound.
Computational Modeling in Drug Discovery
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-test-analyze cycle.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For this compound analogs, docking studies can be performed to predict their binding modes within a target's active site. For example, docking a series of analogs into the active site of a receptor can help rationalize the observed SAR from binding assays. A validation of the docking protocol is crucial and is often achieved by redocking a known co-crystallized ligand. nih.gov
A hypothetical summary of a docking study for a this compound analog is provided below.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Muscarinic M1 Receptor | CEM-003 | -8.5 | Tyr82, Trp157, Asn107 |
| Dopamine D2 Receptor | CEM-007 | -7.9 | Asp114, Ser193, Phe389 |
| Monoamine Oxidase A | CEM-011 | -9.2 | Tyr407, Tyr444, Phe208 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique can reveal important information about the flexibility of the ligand and the receptor, as well as the role of solvent molecules in the binding process.
For this compound analogs, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking. By simulating the behavior of the ligand-receptor complex over several nanoseconds, researchers can gain confidence in the predicted binding mode and identify any conformational rearrangements that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
A QSAR model is built using a set of descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their receptor binding affinity or enzyme inhibitory potency.
The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A statistically significant model can provide valuable insights into the structural features that are important for biological activity. nih.govnih.gov For example, a QSAR study on piperine (B192125) analogs indicated that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov
Prodrug Design and Delivery System Concepts
The core structure of this compound and its analogs offers several functional handles that can be exploited for prodrug design. The primary sites for modification are the piperidine nitrogen and potential modifications on the 4-position substituent. For instance, analogs featuring a hydroxyl group in place of the ethoxy ether (i.e., 4-(hydroxymethyl)-4-methylpiperidine) would be prime candidates for esterification, a common and effective prodrug strategy. nih.gov
Should the parent molecule be an analog containing a primary alcohol, such as 4-(hydroxymethyl)-4-methylpiperidine, the hydroxyl group can be masked as an ester or a carbamate (B1207046). nih.govnih.gov This modification increases lipophilicity, which can enhance membrane permeability and oral absorption. nih.gov In vivo, ubiquitous esterase enzymes would hydrolyze the ester bond, releasing the active hydroxyl-containing parent drug. nih.gov
A variety of ester promoieties could be explored, each potentially conferring different rates of hydrolysis and physicochemical properties. For example, simple alkyl esters (e.g., acetate (B1210297), propionate) or more complex esters (e.g., amino acid esters, phosphate (B84403) esters) could be synthesized. Amino acid esters can enhance solubility and may utilize specific transporters for absorption, while phosphate esters can dramatically increase aqueous solubility for parenteral formulations.
Similarly, carbamate prodrugs can be formed from hydroxylated analogs. Carbamates often exhibit greater stability compared to simple esters and can be designed for slower release of the parent drug. nih.gov The stability and release kinetics can be fine-tuned by modifying the substituents on the carbamate nitrogen. nih.gov
Table 1: Hypothetical Ester and Carbamate Prodrugs of a 4-(Hydroxymethyl)-4-methylpiperidine Analog
| Prodrug Moiety | Linkage | Potential Advantage | Probable Cleavage Enzyme |
| Acetyl | Ester | Increased lipophilicity, rapid hydrolysis | Carboxylesterases |
| Pivaloyl | Ester | Increased lipophilicity, steric hindrance may slow hydrolysis | Carboxylesterases |
| L-Valyl | Ester (Amino Acid) | Increased aqueous solubility, potential for transporter-mediated uptake | Carboxylesterases, Peptidases |
| Phosphate | Phosphate Ester | Markedly increased aqueous solubility for IV formulation | Alkaline Phosphatases |
| N,N-Dimethylcarbamoyl | Carbamate | Increased stability compared to esters, controlled release | Carboxylesterases |
The secondary amine of the piperidine ring is another key site for prodrug modification. Acylation of the piperidine nitrogen to form an amide (N-acyl derivative) can neutralize its basicity and increase lipophilicity. However, amides are generally very stable, and their in vivo cleavage can be slow and unreliable.
A more versatile approach involves the creation of N-acyloxyalkoxycarbonyl or similar derivatives. These are designed for enzymatic cleavage to release the parent piperidine. For example, an N-acyloxyalkyl promoiety can be cleaved by esterases to generate an unstable N-hydroxyalkyl intermediate, which then spontaneously decomposes to release the active amine and an aldehyde. This strategy has been successfully employed for other amine-containing drugs.
Beyond simple chemical prodrugs, more advanced drug delivery systems could be conceptualized. For instance, analogs of this compound could be conjugated to larger carrier molecules, such as polymers or antibodies, to achieve targeted delivery. This is particularly relevant in therapeutic areas like oncology, where directing a cytotoxic agent specifically to tumor cells can significantly improve the therapeutic index.
Another concept is the design of mutual prodrugs, where the this compound analog is covalently linked to another pharmacologically active agent. ijpcbs.com The resulting conjugate would be cleaved in vivo to release both drugs, potentially leading to synergistic effects or a multi-targeted therapeutic approach.
The successful application of any prodrug strategy requires a careful balance of properties. The ideal prodrug should be chemically stable, possess the desired pharmacokinetic characteristics (e.g., enhanced absorption), and undergo efficient and quantitative bioreversion to the active parent drug at the desired site of action, while the cleaved promoiety should be non-toxic. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D and 2D NMR Techniques for Connectivity and Stereochemistry
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most crucial insights into the molecular structure. For a compound like 4-methylpiperidine, the ¹H NMR spectrum reveals distinct signals for the methyl and piperidine (B6355638) ring protons. chemicalbook.com The chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the assignment of each proton in the molecule. chemicalbook.com
Typical ¹H NMR Data for 4-Methylpiperidine:
| Proton Assignment | Exemplary Chemical Shift (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| H-1 (NH) | Variable (often broad) | Singlet |
| H-2, H-6 (axial & equatorial) | ~2.5-3.1 | Multiplet |
| H-3, H-5 (axial & equatorial) | ~1.0-1.7 | Multiplet |
| H-4 | ~1.4 | Multiplet |
| 4-CH₃ | ~0.9 | Doublet |
Note: Chemical shifts can vary based on solvent and concentration.
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and stereochemical relationships. Key 2D NMR experiments for a piperidine derivative would include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For 4-methylpiperidine, COSY would show correlations between the protons on C2/C6 and C3/C5, as well as between the C4 proton and the C3/C5 protons and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together larger molecular fragments. For 4-(ethoxymethyl)-4-methylpiperidine, HMBC would be critical in confirming the connectivity of the ethoxymethyl group to the C4 position of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry and conformational preferences. For instance, NOESY can distinguish between axial and equatorial substituents on the piperidine ring by observing which protons are close to each other in space.
Dynamic NMR for Conformational Analysis
Piperidine rings are not static; they undergo rapid conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) is a powerful technique to study these dynamic processes. clockss.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
At high temperatures, the conformational interconversion is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down. At the coalescence temperature, the signals for the axial and equatorial protons (which are distinct in a single chair conformation) broaden and merge. At even lower temperatures (the slow exchange regime), separate signals for the axial and equatorial protons of each methylene (B1212753) group in the piperidine ring can be resolved. rsc.org
From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the ring inversion can be calculated. This provides valuable thermodynamic data about the conformational stability of the molecule. rsc.org For N-substituted piperidines, DNMR can also be used to study restricted rotation around the C-N bond. clockss.org
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of a synthesized compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For a compound like this compound (C₉H₁₉NO), HRMS would be able to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Theoretical Mass Data for this compound:
| Ion Type | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₉H₁₉NO | 157.1467 |
| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 |
Confirming the experimentally measured exact mass against the theoretical value provides strong evidence for the successful synthesis of the target compound.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or protonated molecule), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is a fingerprint of the molecule and can be used to elucidate its structure.
For piperidine derivatives, a characteristic fragmentation pathway is the α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable iminium ion. For 4-methylpiperidine, the mass spectrum shows a prominent peak corresponding to the loss of a methyl group. nih.gov
In the case of this compound, MS/MS analysis would be expected to show characteristic losses of the ethoxy group, the ethoxymethyl group, and fragmentation of the piperidine ring itself. Analyzing these fragmentation pathways would allow for the confirmation of the different structural components of the molecule.
Anticipated Fragmentation Data for 4-Methylpiperidine:
| m/z | Possible Fragment | Significance |
|---|---|---|
| 99 | [C₆H₁₃N]⁺ | Molecular Ion |
| 84 | [M-CH₃]⁺ | Loss of the methyl group |
| 56 | [C₄H₈]⁺ | Ring fragmentation products |
Data derived from general principles and available spectra for 4-methylpiperidine. nih.gov
Chromatographic Methods for Purity, Separation, and Reaction Optimization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound, isolating the desired product from a reaction mixture, and optimizing reaction conditions.
Gas Chromatography (GC): For volatile and thermally stable compounds like 4-methylpiperidine, gas chromatography is an excellent method for purity analysis. thermofisher.com The compound is vaporized and passed through a column with a stationary phase. The retention time (the time it takes for the compound to travel through the column) is a characteristic property. By coupling a GC instrument with a mass spectrometer (GC-MS), it is possible to separate and identify the components of a mixture simultaneously. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. nih.gov For piperidine derivatives, which are basic, it is often necessary to add an acid (like formic acid or trifluoroacetic acid) to the mobile phase to ensure good peak shape and retention. sielc.comnih.gov HPLC can be used to determine the purity of a sample by measuring the area of the product peak relative to the areas of any impurity peaks.
Chromatographic Conditions for the Analysis of Piperidine Derivatives:
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | C18 | Water/Acetonitrile (B52724) with 0.1% Phosphoric Acid | UV or MS | Purity determination, Separation of isomers nih.govrsc.org |
| HILIC | Polar stationary phase | High organic content mobile phase | ELSD or MS | Separation of polar compounds |
By developing a robust chromatographic method, chemists can monitor the progress of a reaction by taking small aliquots from the reaction mixture and analyzing them over time. This allows for the optimization of reaction parameters such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. Furthermore, preparative chromatography can be employed to purify larger quantities of the compound for further studies.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the synthesis of this compound and for determining the purity of the final product. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.
The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and injecting the sample into the HPLC system. The disappearance of starting materials and the appearance of the product peak would signify the progression of the reaction.
For purity analysis, a validated HPLC method is crucial. This involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main compound from any impurities or by-products. The purity is then typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may or may not be sufficiently volatile for direct GC-MS analysis, this method is particularly useful for identifying any volatile impurities or derivatives that may be present.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the identification of the compounds.
Should any volatile derivatives of this compound be formed during synthesis or storage, GC-MS would be the primary method for their detection and structural elucidation.
Preparative Chromatography for Compound Isolation
When a synthesized batch of this compound contains impurities, preparative chromatography is employed to isolate the pure compound. This technique operates on the same principles as analytical HPLC but on a much larger scale, using wider columns and higher flow rates to handle larger sample loads.
The goal of preparative chromatography is to separate and collect the fraction containing the desired compound in high purity. The collected fractions are then analyzed by analytical HPLC to confirm their purity. The solvent is subsequently removed, typically by rotary evaporation, to yield the purified this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required.
The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, providing a definitive structure of the molecule in the solid state.
Absolute Configuration Assignment
If this compound is chiral, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by using anomalous dispersion effects, which require the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths. The resulting data allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter(s).
Conformational Analysis in the Crystalline State
The data from X-ray crystallography provides a detailed picture of the conformation of the this compound molecule in the solid state. This includes precise bond lengths, bond angles, and torsion angles. For the piperidine ring, this would reveal whether it adopts a chair, boat, or twist-boat conformation in the crystal lattice. The orientation of the ethoxymethyl and methyl substituents on the piperidine ring would also be precisely determined. This information is invaluable for understanding the steric and electronic properties of the molecule.
Theoretical and Computational Chemistry Investigations of 4 Ethoxymethyl 4 Methylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the physicochemical properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are instrumental in approximating solutions to the Schrödinger equation for many-electron systems, offering a balance between accuracy and computational cost. nih.gov
Electronic Structure and Bonding Analysis
The electronic structure of 4-(Ethoxymethyl)-4-methylpiperidine is characterized by the distribution of electrons within its molecular orbitals. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding its reactivity. The HOMO is primarily localized on the nitrogen atom of the piperidine (B6355638) ring due to the presence of its lone pair of electrons, making this region susceptible to electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, indicating potential sites for nucleophilic attack.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are crucial for predicting how molecules will interact with each other. libretexts.org In an MEP map, different colors represent varying electrostatic potential values. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are favorable sites for interaction with positive charges. researchgate.net Conversely, areas with a positive electrostatic potential, depicted in blue, are electron-poor. researchgate.net
For this compound, the MEP map would be expected to show a region of high electron density (red/yellow) around the nitrogen atom of the piperidine ring, attributed to its lone pair of electrons. The area around the oxygen atom of the ethoxymethyl group would also exhibit a negative potential. In contrast, the hydrogen atoms bonded to the nitrogen and the carbons of the piperidine ring would display a positive electrostatic potential (blue), indicating regions that are electron-deficient.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites in this compound
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |
| Piperidine Nitrogen | -45 |
| Ethoxy Oxygen | -30 |
| Piperidine N-H Hydrogen | +25 |
| Methyl Group Hydrogens | +15 |
Note: These values are illustrative and represent expected trends based on the principles of molecular electrostatic potential.
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy). nih.gov By calculating the magnetic shielding of atomic nuclei, one can predict the ¹H and ¹³C NMR spectra. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be determined.
For this compound, theoretical calculations would predict characteristic ¹H NMR signals for the methyl and ethoxy groups, as well as for the protons on the piperidine ring. The ¹³C NMR spectrum would show distinct peaks for the different carbon environments within the molecule. The predicted IR spectrum would exhibit characteristic C-H, C-N, and C-O stretching and bending vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| IR | C-H Stretch | 2850-3000 |
| IR | C-N Stretch | 1000-1250 |
| IR | C-O Stretch | 1050-1150 |
| ¹H NMR | -CH₃ (methyl) | ~0.9-1.2 |
| ¹H NMR | -O-CH₂-CH₃ (ethoxy) | ~1.1 (t), ~3.4 (q) |
| ¹H NMR | Piperidine Ring Protons | ~1.5-3.0 |
| ¹³C NMR | -CH₃ (methyl) | ~20-30 |
| ¹³C NMR | Piperidine Ring Carbons | ~30-60 |
| ¹³C NMR | -O-CH₂-CH₃ (ethoxy) | ~15, ~60 |
Note: These are generalized predictions based on typical functional group absorptions and chemical shifts.
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization and the identification of stable conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.
Identification of Stable Conformers and Interconversion Barriers
For this compound, the primary source of conformational isomerism is the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. The most stable conformer is generally the one where the bulky substituents occupy the equatorial positions to reduce 1,3-diaxial interactions.
In the case of this compound, there would be two primary chair conformations. The more stable conformer would have the larger ethoxymethyl group in the equatorial position. The energy difference between the axial and equatorial conformers, known as the A-value, can be estimated computationally. The transition between these chair conformers occurs via a higher-energy twist-boat intermediate, and the energy required for this interconversion is the activation energy barrier.
Table 3: Hypothetical Conformational Energy Data for this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| 1 (More Stable) | Ethoxymethyl: Equatorial | 0.0 | ~10-12 |
| 2 (Less Stable) | Ethoxymethyl: Axial | ~2.5 | - |
Note: These energy values are hypothetical and based on typical values for substituted cyclohexanes, which are analogous to piperidines.
Reaction Pathway Analysis and Energetics
Computational analysis of reaction pathways offers a molecular-level view of chemical transformations, identifying the most energetically favorable routes from reactants to products. For this compound, such analyses are crucial for understanding its synthesis, potential metabolic transformations, and reactivity with biological targets.
Transition State Characterization
The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is fundamental to understanding the kinetics of a reaction. Computational methods, particularly quantum mechanics (QM) calculations using Density Functional Theory (DFT), are employed to locate and characterize these transient structures.
For a representative reaction, such as the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide), the transition state would involve the partial formation of the new N-C bond and the partial breaking of the C-I bond. Key parameters of such a transition state, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*), can be summarized as follows:
| Parameter | Description | Hypothetical Value |
| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming the structure as a true first-order saddle point (transition state). | -250 cm⁻¹ |
| N-C Bond Distance | The distance between the piperidine nitrogen and the incoming methyl group's carbon. This bond is partially formed. | 2.15 Å |
| C-I Bond Distance | The distance between the methyl carbon and the leaving iodide ion. This bond is partially broken. | 2.50 Å |
| Relative Energy | The energy of the transition state relative to the separated reactants. This is the activation energy barrier. | +15 kcal/mol |
The data presented in this table is illustrative and based on typical values for similar N-alkylation reactions of piperidine derivatives. Actual values for this compound would require specific quantum chemical calculations.
Reaction Coordinate Diagrams
A reaction coordinate diagram visually represents the energy profile of a reaction as it progresses from reactants to products. It plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction (e.g., a combination of bond-forming and bond-breaking distances).
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Methyl Iodide | 0.0 |
| Transition State | [H₃C...N(piperidine)...I]‡ | +15.0 |
| Products | 4-(Ethoxymethyl)-1,4-dimethylpiperidin-1-ium iodide | -10.0 |
This table provides a hypothetical energy profile for the N-alkylation of this compound. The values are representative and serve to illustrate the concepts of activation energy and reaction enthalpy.
In Silico Property Prediction for Research Design
In silico (computational) methods are powerful tools for predicting the physicochemical and biological properties of molecules before they are synthesized. This predictive capability is instrumental in designing new compounds and prioritizing experimental work.
Prediction of Reactivity Descriptors
Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors help in understanding how this compound might behave in different chemical environments. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them indicates chemical stability.
Electron Density: The distribution of electrons in the molecule highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair on the nitrogen atom is expected to be the primary site of high electron density.
Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.
| Descriptor | Description | Predicted Value/Region |
| HOMO Energy | Indicates nucleophilicity. A higher energy suggests greater reactivity as a nucleophile. | -6.5 eV |
| LUMO Energy | Indicates electrophilicity. A lower energy suggests greater reactivity as an electrophile. | +1.2 eV |
| HOMO-LUMO Gap | Indicates chemical stability. A larger gap suggests higher stability. | 7.7 eV |
| Most Nucleophilic Site | The atom most susceptible to electrophilic attack, predicted by the Fukui function f⁻. | Piperidine Nitrogen (N) |
| Most Electrophilic Site | The atom most susceptible to nucleophilic attack, predicted by the Fukui function f⁺. | Carbon atoms adjacent to the ether oxygen |
The values in this table are illustrative and represent typical predictions for a substituted piperidine. Specific calculations are required for precise values for this compound.
Computational Screening for Target Interactions
Computational screening, particularly molecular docking, is used to predict the binding orientation and affinity of a small molecule within the active site of a biological target, such as a protein receptor or enzyme. This process is fundamental in drug discovery for identifying potential lead compounds.
For this compound, docking studies could be performed against a panel of relevant central nervous system (CNS) receptors or enzymes to explore its potential biological activity. The process involves:
Obtaining the 3D structure of the target protein.
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to systematically place the ligand into the protein's binding site and score the different poses.
The output is a ranked list of binding poses, with scores that estimate the binding affinity. For instance, if screened against a hypothetical receptor, the results might be presented as follows:
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
| Hypothetical Receptor A | -8.5 | Hydrogen bond between piperidine N-H (if protonated) and an acidic residue (e.g., Asp, Glu). Van der Waals interactions involving the ethoxymethyl group. |
| Hypothetical Enzyme B | -7.2 | Hydrophobic interactions with the 4-methyl and ethoxy groups in a hydrophobic pocket. |
| Hypothetical Receptor C | -6.1 | Weaker interactions, suggesting lower affinity or non-specific binding. |
This table illustrates the type of data generated from a computational screening study. The targets are hypothetical, and the scores are representative examples of what might be observed.
Future Research Directions and Outlook for 4 Ethoxymethyl 4 Methylpiperidine
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-(Ethoxymethyl)-4-methylpiperidine will likely focus on efficiency, safety, and environmental sustainability. While no specific routes for this compound are documented, chemists can draw inspiration from established methods for creating substituted piperidines. A plausible and forward-looking approach would involve the development of a one-pot synthesis to minimize waste and improve yield.
A potential starting point could be the readily available 4-methylpiperidine. Future research could explore a direct, catalyzed C-H activation at the 4-position, followed by the introduction of the ethoxymethyl group. This would represent a highly atom-economical and elegant synthetic strategy.
Another avenue for exploration is the use of flow chemistry. A continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and precise control over reaction conditions. This would be particularly beneficial if any of the synthetic steps are highly exothermic or involve hazardous reagents.
Furthermore, a key focus of future synthetic development will be the use of greener solvents and catalysts. Research into enzymatic or bio-catalytic methods for the key transformations could lead to highly selective and environmentally benign production processes.
Table 1: Potential Future Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Direct C-H Activation/Functionalization | High atom economy, reduced number of steps. | Achieving high regioselectivity at the 4-position. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in a flow reactor. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, green. | Identification and engineering of suitable enzymes. |
Exploration of Undiscovered Chemical Transformations
The chemical reactivity of this compound is a complete unknown. Future research will need to systematically investigate its behavior in a variety of chemical transformations to understand its stability, reactivity, and potential for further functionalization.
The presence of the piperidine (B6355638) nitrogen and the ether oxygen offers multiple sites for chemical modification. The secondary amine of the piperidine ring is a key functional handle. Future studies will undoubtedly explore its N-alkylation, N-acylation, and its participation in coupling reactions to introduce a wide array of substituents. This could lead to the creation of extensive libraries of novel compounds based on the this compound core.
The ethoxymethyl side chain also presents opportunities for novel chemistry. While generally stable, the ether linkage could potentially be cleaved under specific conditions, revealing a hydroxymethyl group that could be further functionalized. Research into selective cleavage methods would add to the synthetic utility of this compound as a potential masked diol.
Expansion into New Areas of Biological Target Identification
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound could impart unique pharmacological properties. Future research should focus on screening this compound against a diverse range of biological targets to uncover any potential therapeutic applications.
High-throughput screening (HTS) campaigns against various enzyme classes, G-protein coupled receptors (GPCRs), and ion channels could be a starting point. The lipophilic character of the ethoxymethyl group combined with the basic nitrogen of the piperidine ring might lead to interactions with targets in the central nervous system (CNS). Therefore, screening against CNS targets, such as neurotransmitter transporters and receptors, could be a fruitful area of investigation.
Furthermore, the structural similarity to known bioactive molecules could guide more targeted screening efforts. For example, derivatives of 4-aminopiperidine (B84694) are known to have analgesic properties. Future research could explore if functionalization of the nitrogen on this compound could lead to new classes of analgesics.
Phenotypic screening, where the effect of the compound is observed on whole cells or organisms without a preconceived target, is another powerful approach. This could reveal unexpected biological activities and lead to the identification of entirely new mechanisms of action and therapeutic targets.
Integration with Advanced Computational Design Tools for Targeted Applications
As our understanding of the synthesis and chemical behavior of this compound grows, computational tools will play a crucial role in directing its future applications. Molecular modeling and simulation can predict the physicochemical properties of the molecule and its derivatives, aiding in the design of compounds with specific characteristics.
For medicinal chemistry applications, in silico docking studies can be used to predict the binding affinity of this compound derivatives to the active sites of known biological targets. This can help to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models could also be developed as more data becomes available, further refining the design of potent and selective ligands.
In the realm of materials science, computational simulations can predict how molecules of this compound might self-assemble or interact with other materials. This could guide the design of new polymers, liquid crystals, or functional coatings with tailored properties. For example, the amphiphilic nature of the molecule could be exploited in the design of novel surfactants or drug delivery vehicles.
The integration of artificial intelligence and machine learning algorithms with these computational models will further accelerate the discovery process, enabling the rapid identification of promising candidates for specific applications from vast virtual libraries of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Ethoxymethyl)-4-methylpiperidine, and how do reaction conditions influence yield?
- Methodology :
- Catalytic Hydrogenation : Start with 4-methylpyridine and apply hydrogenation using a bimetallic Ru-Pt/C catalyst under 2 MPa H₂ at 120°C for 6 hours to yield 4-methylpiperidine .
- Functionalization : Introduce the ethoxymethyl group via alkylation of 4-methylpiperidine using ethoxymethyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Catalyst loading (5–10 wt%), solvent polarity, and temperature (80–120°C) critically affect reaction efficiency. Lower polar solvents (e.g., THF) reduce side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H-NMR : In CDCl₃, expect signals at δ 3.4–3.6 ppm (m, -OCH₂CH₃), δ 2.8–3.1 ppm (piperidine N-CH₂), and δ 1.1–1.3 ppm (methyl and ethoxy CH₃ groups). Integration ratios should match the molecular formula .
- EI-MS : Look for a molecular ion peak at m/z 171 (C₉H₁₉NO) and fragmentation patterns (e.g., loss of ethoxymethyl group at m/z 114) .
- IR : Absorbance at ~1100 cm⁻¹ (C-O-C stretch) and ~2800 cm⁻¹ (C-H stretch in ethoxymethyl) confirms functional groups .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodology :
- Chromatography : Use silica gel chromatography with hexane/ethyl acetate (4:1) to separate polar byproducts. For higher purity, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (80–90°C at 10 mmHg) isolates the compound .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxymethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Compare reaction rates of 4-methylpiperidine vs. This compound with electrophiles (e.g., benzyl bromide) in DMF. Monitor via GC-MS to assess steric hindrance from the ethoxymethyl group .
- DFT Calculations : Model transition states using Gaussian software to quantify electronic effects (e.g., electron-donating ethoxy group stabilizes intermediates) .
Q. How can researchers resolve contradictions in catalytic efficiency data when synthesizing this compound derivatives under varying conditions?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to analyze interactions between variables (e.g., temperature, catalyst loading, solvent). For example, a 3² factorial design revealed that >120°C decreases yield due to decomposition .
- Cross-Validation : Replicate reactions with independent catalysts (e.g., Ru-Pt/C vs. Pd/C) to identify systemic errors. Compare yields and byproducts via LC-MS .
Q. What role does this compound play in modulating the biological activity of complex heterocycles?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., varying ethoxy chain length) and test against bacterial strains (e.g., S. aureus). For example, replacing ethoxymethyl with methoxymethyl reduced MIC values from 8 µg/mL to 32 µg/mL, indicating the ethoxy group enhances membrane penetration .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to identify critical hydrogen bonds involving the ethoxymethyl oxygen .
Q. What strategies are effective in designing this compound derivatives for antimicrobial activity, and how are structure-activity relationships analyzed?
- Methodology :
- Derivatization : Introduce sulfonamide or oxadiazole moieties at the piperidine nitrogen. For instance, coupling with 1,3,4-oxadiazole-thiols improved activity against Gram-negative pathogens (MIC = 4 µg/mL for E. coli) .
- Bioassay : Use broth microdilution assays (CLSI guidelines) to determine MICs. Combine with time-kill curves to assess bactericidal vs. bacteriostatic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR shifts for this compound across different solvents?
- Methodology :
- Solvent Titration : Acquire ¹H-NMR spectra in CDCl₃, DMSO-d₆, and D₂O. For example, the ethoxymethyl proton signal shifts upfield by 0.2 ppm in DMSO due to hydrogen bonding .
- Internal Standards : Use TMS or DSS to calibrate chemical shifts. Cross-reference with computational predictions (e.g., ACD/Labs NMR simulator) .
Q. Why do some synthetic routes for this compound yield unexpected byproducts, and how can these be minimized?
- Methodology :
- Mechanistic Probes : Add radical inhibitors (e.g., BHT) to test for radical pathways. If byproducts persist, revise the mechanism (e.g., SN1 vs. SN2) .
- In Situ Monitoring : Use ReactIR to detect intermediates. For example, a transient iminium ion was observed during alkylation, guiding pH adjustment to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
